molecular formula C12H14N4O B8460896 5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine

5'-Methylspiro[chromane-4,2'-imidazole]-4',6-diamine

Cat. No. B8460896
M. Wt: 230.27 g/mol
InChI Key: BLVGFLJUVIRTQR-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

6′-Bromo-4-hydroxyspiro[cyclohexane-1,2′-inden]-1′(3′H)-one as a 2:1 mixture of isomers (Intermediate 5 Step 2, 10.4 g, 34.1 mmol) and ethyl iodide (3.6 mL, 44.3 mmol) were dissolved in 2-MeTHF (100 mL) under N2. KOt-Bu (7.65 g, 68.2 mmol) was added portionwise to the reaction mixture, keeping the internal temperature below 30° C. The solution was stirred at r.t. overnight. Water (40 mL) and brine (25 mL) were added and the mixture was further stirred for min. The mixture was diluted with brine and 2-Me-THF until two layers formed. The phases were separated. Activated charcoal was added to the organic layer which was then stirred for 10 min. Diatomaceous earth was added and the mixture was further stirred for 5 min. The mixture was filtered through a plug of silica gel and diatomaceous earth, which was rinsed with heptane/EtOAc 7:3. The filtrate was concentrated. The filtration sequence was repeated, affording 4.0 g (36% yield) of the title compound (as a 2:1 mixture of isomers): 1H NMR (300 MHz, CDCl3) δ ppm 1.22 (t, 3 H), 1.32-1.45 (m, 2 H), 1.45-1.52 (m, 2 H), 1.77 (dt, 2 H), 2.07-2.16 (m, 2 H), 2.98 (s, 2 H), 3.30-3.40 (m, 1 H), 3.57 (q, 2 H), 7.34 (d, 1 H), 7.69 (dd, 1 H), 7.87 (d, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
2-Me THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
36%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][CH:14]([OH:17])[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1.[CH3:18][C:19]1C(N)=NC2(C3C(=CC=C(N)C=3)OCC2)N=1.C(I)C.CC([O-])(C)C.[K+]>CC1OCCC1.[Cl-].[Na+].O.O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]3([CH2:16][CH2:15][CH:14]([O:17][CH2:18][CH3:19])[CH2:13][CH2:12]3)[C:8]2=[O:11])=[CH:4][CH:3]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NC2(N1)CCOC1=CC=C(C=C12)N)N
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)I
Step Two
Name
Quantity
7.65 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CC1CCCO1
Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Name
2-Me THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 30° C
STIRRING
Type
STIRRING
Details
the mixture was further stirred for min
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
Activated charcoal was added to the organic layer which
STIRRING
Type
STIRRING
Details
was then stirred for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
Diatomaceous earth was added
STIRRING
Type
STIRRING
Details
the mixture was further stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of silica gel and diatomaceous earth, which
WASH
Type
WASH
Details
was rinsed with heptane/EtOAc 7:3
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CCC(CC3)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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